3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine
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Overview
Description
The compound “3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine” is a complex organic molecule. It contains a 1,2,4-triazine ring which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also has two phenyl groups (benzene rings), a trifluoromethyl group (-CF3), and a phenoxy group (-OC6H5) attached to it.
Molecular Structure Analysis
The molecular formula of the compound is C22H14F3N3O, indicating it contains 22 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom. The presence of multiple aromatic rings (from the phenyl and triazine groups) likely contributes to the compound’s stability and may influence its reactivity.Scientific Research Applications
- Application : Researchers have explored the herbicidal activity of 3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine derivatives. Compound 2a, derived from this structure, exhibited promising pre- and post-emergence herbicidal activity against weeds, particularly in wheat fields .
- Application : Molecular simulation studies revealed that compound 2a interacts with Synechococcus PDS, providing insights into its inhibitory mechanism .
- Example : The synthesis of selinexor, an FDA-approved drug, involves a trifluoromethyl group. The intermediate compound 3,5-bis(trifluoromethyl)benzamide plays a crucial role in the production process .
Herbicide Development
Phytoene Desaturase (PDS) Inhibition
Drug Synthesis
Future Directions
The future research directions for this compound could involve exploring its potential applications, particularly in the field of medicinal chemistry given the bioactive nature of many trifluoromethyl-containing compounds . Further studies could also aim to fully characterize its physical and chemical properties.
properties
IUPAC Name |
3,6-diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O/c23-22(24,25)17-12-7-13-18(14-17)29-21-19(15-8-3-1-4-9-15)27-28-20(26-21)16-10-5-2-6-11-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDJWIPFHKPFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine |
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